2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:
-
Formation of 4-Methylbenzylsulfonyl Chloride
- Start with toluene (methylbenzene).
- React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
- The reaction proceeds via electrophilic aromatic substitution.
- The resulting compound has the formula C₇H₇ClO₂S .
-
Methylation and Cyanation
- React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
- The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Industrial Production
Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Chemical Reactions Analysis
Reactivity
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.
Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.
Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.
Comparison with Similar Compounds
While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.
Properties
CAS No. |
112033-31-5 |
---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
KLTIGYJXFWNGID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N |
Origin of Product |
United States |
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